molecular formula C14H21NO4 B6169778 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid CAS No. 2649079-51-4

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid

Cat. No.: B6169778
CAS No.: 2649079-51-4
M. Wt: 267.3
InChI Key:
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Description

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.3. The purity is usually 95.
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Chemical Reactions Analysis

  • Oxidation: The carboxylic acid group can undergo further oxidation, though this is less common due to its already oxidized state.

  • Reduction: The tricyclic core is relatively stable; however, selective reduction of the carboxylic acid to an alcohol can be achieved using reducing agents like lithium aluminium hydride.

  • Substitution: The Boc-protected amino group allows for further functionalization through nucleophilic substitution reactions, especially under mild conditions to preserve the integrity of the tricyclic structure.

  • Common Reagents: These reactions typically utilize reagents such as hydrogen peroxide (for oxidation), lithium aluminium hydride (for reduction), and amines (for nucleophilic substitution).

Scientific Research Applications

  • Chemistry: This compound serves as a model system for studying tricyclic ring systems and their reactivity, useful in organic synthesis and materials science.

  • Biology: It can be used in the design of peptide mimetics due to the presence of the amino group, potentially influencing protein interactions.

  • Medicine: It may find applications in drug design, particularly in the development of enzyme inhibitors or receptor modulators.

  • Industry: Its unique structure can be explored for material applications, including polymer synthesis and as a building block for complex molecules.

Mechanism of Action: The compound's effects are mainly exerted through its chemical reactivity and potential interactions with biological targets. The Boc-amino group could participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways. Its unique tricyclic structure might also allow it to fit into specific molecular pockets, modulating biochemical processes.

Comparison with Similar Compounds

  • Similar Compounds: Examples include tricyclic antidepressants like amitriptyline, and other Boc-protected amino acids used in peptide synthesis.

  • Uniqueness: Unlike typical tricyclic compounds, 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid possesses a combination of a tricyclic core and Boc-protected amino functionality, making it particularly versatile for various synthetic and research applications.

This unique blend of structural features and chemical reactivity makes this compound a compound of considerable interest across multiple scientific disciplines.

Properties

CAS No.

2649079-51-4

Molecular Formula

C14H21NO4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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